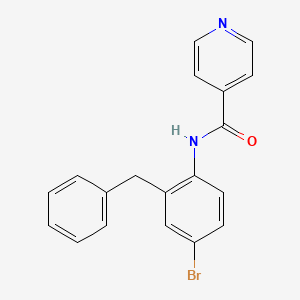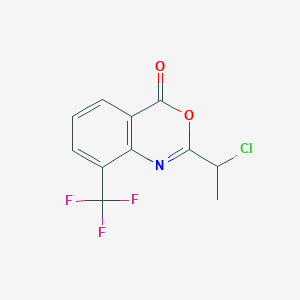
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to a benzoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-chlorobenzoxazole with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using chloroacetyl chloride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the benzoxazinone core.
Chloroethyl chloroformate: Contains the chloroethyl group but differs in overall structure and reactivity.
Uniqueness
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is unique due to the combination of its functional groups and the benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
80777-38-4 |
|---|---|
Molekularformel |
C11H7ClF3NO2 |
Molekulargewicht |
277.62 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-8-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H7ClF3NO2/c1-5(12)9-16-8-6(10(17)18-9)3-2-4-7(8)11(13,14)15/h2-5H,1H3 |
InChI-Schlüssel |
MBQLJWCLZRDFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(C=CC=C2C(F)(F)F)C(=O)O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
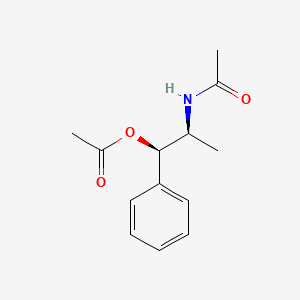
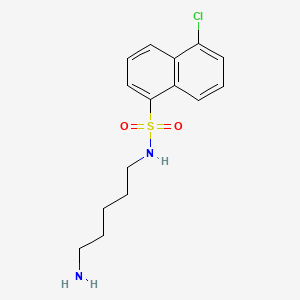

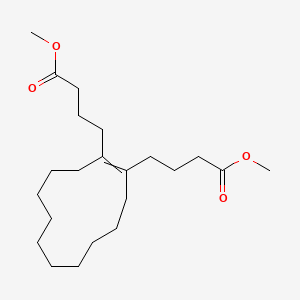
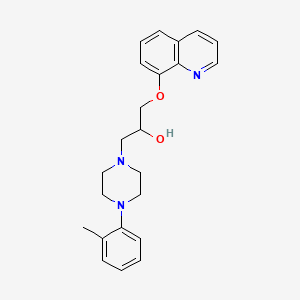

![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)

![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)

